2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole
Description
Properties
IUPAC Name |
2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKVOUATOUMFEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431848 | |
| Record name | 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438568-89-9 | |
| Record name | 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole typically involves the bromination of 4,5,6,7-tetrahydrobenzo[d]thiazole. One common method includes the reaction of 4,5,6,7-tetrahydrobenzo[d]thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common to achieve high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the parent tetrahydrobenzo[d]thiazole.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Products: Various substituted benzothiazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as sulfoxides and sulfones.
Reduction Products: Tetrahydrobenzo[d]thiazole and its derivatives.
Scientific Research Applications
Chemistry
2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its bromine substitution enhances its reactivity, making it suitable for various synthetic pathways.
Biology
Research indicates that this compound exhibits antimicrobial and anticancer properties. It is particularly noted for its ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are critical enzymes involved in DNA replication and are validated targets for antibacterial drug development .
Medicine
In medicinal chemistry, this compound is explored as a scaffold for designing kinase inhibitors. Studies have shown that derivatives of this compound can lead to the development of novel antibacterial agents effective against resistant strains of bacteria .
Industrial Applications
The compound is also utilized in the production of specialty chemicals and materials. Its unique properties allow it to be integrated into the formulation of various industrial products.
Case Study 1: Antibacterial Activity
In a study focused on developing new antibacterial agents targeting DNA gyrase and topoisomerase IV from Escherichia coli, researchers synthesized a series of 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives. The most promising compounds exhibited IC50 values in the nanomolar range against these enzymes and demonstrated significant antibacterial activity against Gram-positive strains such as Staphylococcus aureus and Enterococcus faecalis .
Case Study 2: Cytotoxicity Evaluation
Another investigation assessed the cytotoxic effects of thiazole derivatives derived from this compound against various cancer cell lines. The results indicated that some derivatives showed potent cytotoxicity against human gastric cancer cells (NUGC) and human colon cancer cells (DLD-1), suggesting potential applications in cancer therapy .
Mechanism of Action
The mechanism of action of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole involves its interaction with specific molecular targets. For instance, it has been studied as a dual kinase inhibitor targeting casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β). These kinases are responsible for the phosphorylation of the tumor suppressor protein PTEN, leading to its deactivation. By inhibiting both CK2 and GSK3β, this compound can prevent PTEN deactivation more efficiently, thereby exerting its biological effects .
Comparison with Similar Compounds
2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole can be compared with other similar compounds such as:
4,5,6,7-Tetrahydrobenzo[d]thiazole: The parent compound without the bromine atom.
2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazole: A chlorinated analog with similar chemical properties.
2-Fluoro-4,5,6,7-tetrahydrobenzo[d]thiazole: A fluorinated analog with potential differences in reactivity and biological activity
The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Biological Activity
2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole is a heterocyclic compound that has garnered attention for its promising biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H8BrNS
- Molecular Weight : 218.11 g/mol
- CAS Number : 438568-89-9
The primary biological activity of this compound is attributed to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription:
- Target Enzymes : DNA gyrase and topoisomerase IV
- Mode of Action : The compound interacts with these targets to inhibit their activity, leading to the cessation of bacterial growth and proliferation .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- Inhibition of Bacterial Growth : It has shown effectiveness against various Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with IC50 values in the nanomolar range .
- Resistance Profiles : The compound has been tested against resistant strains, demonstrating potential as a novel antibacterial agent in the face of increasing antibiotic resistance .
Anticancer Activity
The compound also shows promise as an anticancer agent:
- Cytotoxic Effects : Studies have reported significant cytotoxic effects against multiple cancer cell lines including gastric (NUGC), colon (DLD-1), liver (HA22T), and breast cancer (MCF-7) cells. The mechanism involves inducing apoptosis in cancer cells .
- Schiff Base Derivatives : Derivatives formed from this compound have been synthesized and evaluated for enhanced anticancer activity. These derivatives have demonstrated improved binding affinity and potency against various cancer types .
Case Studies
- Study on Antibacterial Activity :
- Cytotoxicity Evaluation :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4,5-Dihydrobenzo[d]thiazole | Lacks bromine substitution; simpler structure | Different biological activity profiles |
| 2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazole | Chlorinated analog | Potential differences in reactivity and biological activity |
| 1-Benzothiazole | Simpler structure without tetrahydro substitution | More established in pharmaceutical applications |
The unique bromination and tetrahydro configuration of this compound contribute significantly to its distinct biological activities compared to its analogs .
Q & A
Q. What are the standard synthetic protocols for preparing 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole and its derivatives?
- Methodological Answer : The compound is synthesized via cyclocondensation of thiourea with cyclohexanone in the presence of iodine as a catalyst. Key steps include:
- Refluxing cyclohexanone and thiourea in ethanol with iodine on a water bath (60–70°C) for 4–6 hours.
- Neutralizing the mixture with ammonia solution to precipitate the product.
- Purification via recrystallization using ethanol/water (yield: 65–75%) .
Bromination at the 2-position is achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions .
Q. What characterization techniques are essential for confirming the structure of synthesized derivatives?
- Methodological Answer :
- IR spectroscopy : Identifies functional groups (e.g., NH stretching at 3300–3400 cm⁻¹, C-Br at 550–650 cm⁻¹).
- ¹H/¹³C NMR : Confirms regiochemistry and substitution patterns (e.g., cyclohexane ring protons at δ 1.5–2.5 ppm, thiazole protons at δ 6.8–7.5 ppm).
- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.
- X-ray crystallography : Resolves absolute configuration for chiral derivatives .
Advanced Research Questions
Q. How do electronic effects of substituents on the aryl ring influence antileukemic activity?
- Methodological Answer : Electron-withdrawing groups (e.g., Br, Cl, NO₂) at the para or meta positions enhance cytotoxicity by increasing electrophilicity and interaction with biological targets. For example:
| Substituent | Position | IC₅₀ (K562 cells, µM) | Reference |
|---|---|---|---|
| 2,4-Cl₂ | para | 11 | |
| 4-Br | para | 18 | |
| H | - | >50 | |
| Mechanistic Insight : Halogens stabilize charge-transfer complexes with DNA or kinase active sites, enhancing apoptosis . |
Q. What experimental strategies resolve contradictory cytotoxicity data across cancer cell lines?
- Methodological Answer :
- Multi-assay validation : Combine trypan blue (membrane integrity), MTT (metabolic activity), and LDH (necrosis) assays to distinguish apoptosis from necrosis .
- Cell line panels : Test against diverse lines (e.g., K562 leukemia vs. HEPG-2 liver cancer) to identify tissue-specific effects.
- Dose-response profiling : Calculate selectivity indices (SI) comparing IC₅₀ values in cancer vs. normal cells (e.g., WI-38 fibroblasts) .
Example: A derivative may show IC₅₀ = 11 µM in K562 but IC₅₀ = 45 µM in Reh cells due to differential expression of drug transporters .
Q. How can apoptosis-inducing mechanisms be validated for leukemia models?
- Methodological Answer :
- Annexin V-FITC/PI staining : Quantify early/late apoptotic cells via flow cytometry (e.g., 35% apoptosis in K562 at 20 µM) .
- DNA fragmentation assays : Detect laddering patterns using agarose gel electrophoresis.
- Caspase-3/7 activation : Measure cleavage of fluorogenic substrates (e.g., Ac-DEVD-AMC) .
Key Finding : Compound 58 (2,4-Cl₂-substituted) induced 45% apoptosis in K562 cells via mitochondrial depolarization (JC-1 assay) .
Q. What advancements exist in targeting tyrosine kinases using modified tetrahydrobenzo[d]thiazole scaffolds?
- Methodological Answer : Derivatives with carboxamide or thiourea moieties inhibit kinases like c-Met and VEGFR-2:
| Compound | Target Kinase | Inhibition (%) | Reference |
|---|---|---|---|
| 6c | c-Met | 82 | |
| 11d | VEGFR-2 | 75 | |
| Design Strategy : Introduce para-substituted aryl groups to optimize hydrophobic interactions in kinase ATP-binding pockets . |
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
